molecular formula C25H22BrN3O3S2 B2825657 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide CAS No. 865175-30-0

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide

Cat. No. B2825657
CAS RN: 865175-30-0
M. Wt: 556.49
InChI Key: AQYGENIICHUUAL-RFBIWTDZSA-N
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Description

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C25H22BrN3O3S2 and its molecular weight is 556.49. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Benzothiazole derivatives have been extensively studied for their anticancer properties. For example, derivatives of benzothiazole have shown promising results in anticancer evaluations, indicating the potential of these compounds in the treatment of various cancer types. The design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been evaluated against several cancer cell lines, showcasing moderate to excellent anticancer activity. This suggests the significance of the benzothiazole and benzamide moieties in contributing to the anticancer activity of chemical compounds (Ravinaik et al., 2021).

Antimicrobial and Antifungal Applications

Research on benzothiazole and benzamide derivatives has also highlighted their antimicrobial and antifungal capabilities. The synthesis and antifungal activity of novel N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides have been explored, demonstrating low to moderate antifungal activity against various pathogens. This aligns with the interest in benzothiazole derivatives as potential scaffolds for developing new antimicrobial agents, suggesting a broad spectrum of application in combating microbial infections (Saeed et al., 2008).

properties

IUPAC Name

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-[ethyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrN3O3S2/c1-3-16-28-22-15-12-19(26)17-23(22)33-25(28)27-24(30)18-10-13-21(14-11-18)34(31,32)29(4-2)20-8-6-5-7-9-20/h3,5-15,17H,1,4,16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYGENIICHUUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)Br)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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